molecular formula C17H23N5O2 B2450179 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396844-44-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2450179
CAS No.: 1396844-44-2
M. Wt: 329.404
InChI Key: ABNLBWMTUCQAAS-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Formation of the Piperidine Ring: This step may involve the reduction of a pyridine derivative or the cyclization of an appropriate precursor.

    Formation of the Pyrimidine Ring: This can be synthesized through a condensation reaction involving suitable starting materials.

    Coupling Reactions: The final step involves coupling the isoxazole, piperidine, and pyrimidine rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide: can be compared with other acetamide derivatives that contain similar ring structures.

    Isoxazole Derivatives: Compounds with similar isoxazole rings.

    Piperidine Derivatives: Compounds with similar piperidine rings.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-4-6-22(7-5-11)16-9-15(18-10-19-16)20-17(23)8-14-12(2)21-24-13(14)3/h9-11H,4-8H2,1-3H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNLBWMTUCQAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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